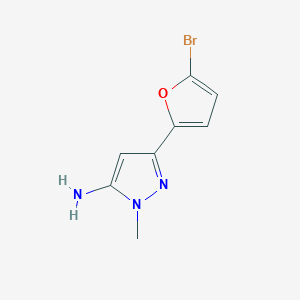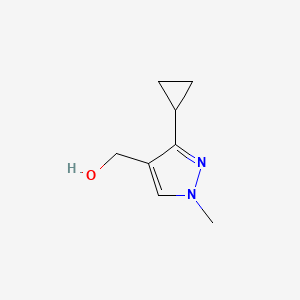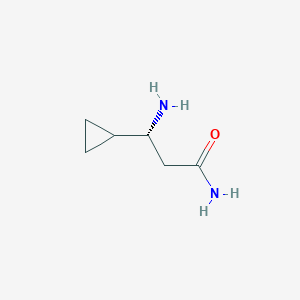![molecular formula C11H17NO2 B15273901 Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused to a pyrrolidine ring, with a carboxylic acid functional group attached. The spirocyclic nature of the compound imparts significant rigidity and unique stereochemical properties, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by cyclization and functional group transformations. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups like aldehydes or ketones.
Reduction: Reduction of the carboxylic acid to primary alcohols.
Substitution: Nucleophilic substitution reactions at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces primary alcohols.
Applications De Recherche Scientifique
Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying stereochemical effects.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-2,2’-pyrrolidine]: Similar spirocyclic structure but with different functional groups.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic frameworks but lacking the spirocyclic connection.
Spirocyclic compounds: General class of compounds with spirocyclic structures, such as spiro[4.5]decane.
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylic acid stands out due to its specific combination of a spirocyclic framework and a carboxylic acid functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
spiro[bicyclo[2.2.1]heptane-2,4'-pyrrolidine]-3'-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c13-10(14)9-5-12-6-11(9)4-7-1-2-8(11)3-7/h7-9,12H,1-6H2,(H,13,14) |
Clé InChI |
NUKTXVSFKNCGCA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC23CNCC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)
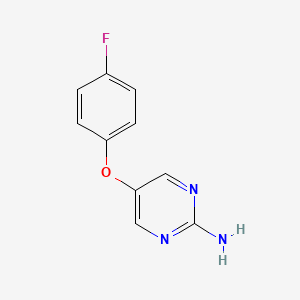
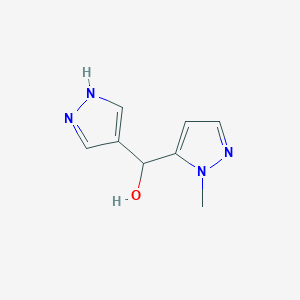
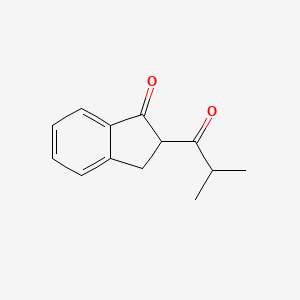
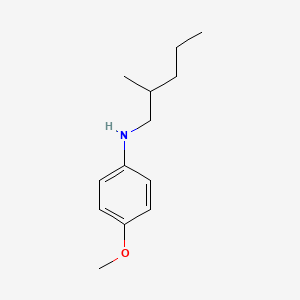
![5-Chloro-N-[2-(methylamino)ethyl]pyrazin-2-amine](/img/structure/B15273869.png)

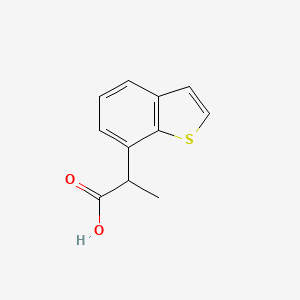
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
